molecular formula C20H27N5O7 B14245971 Glycyl-L-prolylglycylglycyl-L-tyrosine CAS No. 352210-22-1

Glycyl-L-prolylglycylglycyl-L-tyrosine

Cat. No.: B14245971
CAS No.: 352210-22-1
M. Wt: 449.5 g/mol
InChI Key: YQFIDGUSASVMJU-GJZGRUSLSA-N
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Description

Glycyl-L-prolylglycylglycyl-L-tyrosine: is a synthetic peptide composed of the amino acids glycine, proline, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-prolylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a reagent like TFA (trifluoroacetic acid).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Peptides can undergo oxidation, particularly at the tyrosine residue, which can form dityrosine cross-links.

    Reduction: Disulfide bonds within peptides can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

    Substitution: Site-directed mutagenesis or chemical synthesis methods.

Major Products:

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, resulting in linear peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.

    Catalysis: Investigated for its potential to act as a catalyst in certain chemical reactions.

Biology:

    Protein-Protein Interactions: Studied for its ability to interact with other proteins and peptides.

    Cell Signaling: Examined for its role in modulating cellular signaling pathways.

Medicine:

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.

    Cosmetics: Investigated for its potential use in cosmetic formulations.

Mechanism of Action

Molecular Targets and Pathways: Glycyl-L-prolylglycylglycyl-L-tyrosine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, influencing metabolic processes or cellular responses.

Comparison with Similar Compounds

    Glycyl-L-proline: A dipeptide with similar structural features but lacking the additional glycine and tyrosine residues.

    Glycylglycine: The simplest dipeptide, composed of two glycine residues.

    Glycyl-L-prolyl-L-glutamate: Another peptide with a similar structure but different amino acid composition.

Uniqueness: Glycyl-L-prolylglycylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. The presence of tyrosine allows for potential interactions with enzymes and receptors that other similar peptides may not exhibit.

Properties

CAS No.

352210-22-1

Molecular Formula

C20H27N5O7

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H27N5O7/c21-9-18(29)25-7-1-2-15(25)19(30)23-10-16(27)22-11-17(28)24-14(20(31)32)8-12-3-5-13(26)6-4-12/h3-6,14-15,26H,1-2,7-11,21H2,(H,22,27)(H,23,30)(H,24,28)(H,31,32)/t14-,15-/m0/s1

InChI Key

YQFIDGUSASVMJU-GJZGRUSLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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